Cas no 4414-87-3 (2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 1H-PYRROLO[2,3-B]PYRIDIN-3-YLACETONITRILE
- 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
- SCHEMBL2034786
- 3-cyanomethylpyrrolo[2,3-b]pyridine
- 4414-87-3
- 2-(1H-Pyrrolo[2 pound not3-b]pyridin-3-yl)acetonitrile
- F8881-6346
- 1H-Pyrrolo[2,3-b]pyridin-3-yl-acetonitrile
- AB51545
- AC-29329
- CS-0004134
- AKOS011637395
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-acetonitrile
- Z978942402
- DTXSID00619979
- EN300-95511
- KSBVCBLNHLSKFN-UHFFFAOYSA-N
- AM20120549
- DS-15648
- MFCD09756053
- SY020643
-
- MDL: MFCD09756053
- Inchi: 1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12)
- InChI Key: KSBVCBLNHLSKFN-UHFFFAOYSA-N
- SMILES: N1C=C(CC#N)C2=CC=CN=C12
Computed Properties
- Exact Mass: 157.06400
- Monoisotopic Mass: 157.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
- Topological Polar Surface Area: 52.5A^2
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 144 ºC
- Boiling Point: 456.7±37.0℃ at 760 mmHg
- Flash Point: °C
- Refractive Index: 1.684
- Solubility: Slightly soluble (1.3 g/l) (25 º C),
- PSA: 52.47000
- LogP: 1.62898
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193425-50mg |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 97% | 50mg |
¥213.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193425-250mg |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 97% | 250mg |
¥550.90 | 2023-09-02 | |
| Fluorochem | 091954-250mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 091954-1g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 95% | 1g |
£240.00 | 2022-03-01 | |
| Fluorochem | 091954-5g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 95% | 5g |
£788.00 | 2022-03-01 | |
| Chemenu | CM129118-1g |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 95%+ | 1g |
$298 | 2021-06-09 | |
| Chemenu | CM129118-5g |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 95%+ | 5g |
$892 | 2021-06-09 | |
| Alichem | A026001222-250mg |
1H-pyrrolo[2,3-b]pyridine-3-acetonitrile |
4414-87-3 | 97% | 250mg |
$181.54 | 2023-09-01 | |
| Alichem | A026001222-1g |
1H-pyrrolo[2,3-b]pyridine-3-acetonitrile |
4414-87-3 | 97% | 1g |
$490.22 | 2023-09-01 | |
| Alichem | A026001222-5g |
1H-pyrrolo[2,3-b]pyridine-3-acetonitrile |
4414-87-3 | 97% | 5g |
$1363.68 | 2023-09-01 |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Suppliers
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile Related Literature
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Additional information on 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
Introduction to 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile (CAS No. 4414-87-3)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, with the CAS number 4414-87-3, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine core and a cyano group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The pyrrolo[2,3-b]pyridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate various biological targets. Compounds containing this scaffold have been extensively studied for their potential as inhibitors of kinases, receptors, and enzymes. The presence of the cyano group in 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile further enhances its pharmacological profile by providing additional functional groups for interaction with biological targets.
Recent research has highlighted the potential of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
The pharmacokinetic properties of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In terms of safety, preliminary toxicology studies have indicated that 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is well-tolerated at therapeutic doses. However, more extensive safety evaluations are necessary to fully understand its potential side effects and long-term safety profile. These studies are currently underway and will provide valuable insights into the safety and efficacy of this compound.
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has been optimized using modern synthetic methods. One common approach involves the reaction of 3-bromopyrrolo[2,3-b]pyridine with acetonitrile in the presence of a suitable base and catalyst. This method yields high purity products with good yields, making it suitable for large-scale production.
In conclusion, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile (CAS No. 4414-87-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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